![molecular formula C14H20NNaO5S B8082828 sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate](/img/structure/B8082828.png)
sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate Gancaonin H . It is a naturally occurring isoflavanone with the chemical formula C25H24O6 . This compound is notable for its unique structure, which includes multiple hydroxyl groups and a chromen-4-one backbone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin H typically involves the use of various organic reactions to construct its complex structure. The synthetic route often starts with the formation of the chromen-4-one core, followed by the introduction of hydroxyl groups and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Gancaonin H may involve large-scale organic synthesis techniques. These methods are designed to be cost-effective and efficient, ensuring that the compound can be produced in sufficient quantities for research and commercial applications. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to streamline the production process.
化学反应分析
Types of Reactions
Gancaonin H undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in Gancaonin H can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of Gancaonin H include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.
Major Products
The major products formed from the reactions of Gancaonin H depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of Gancaonin H.
科学研究应用
Gancaonin H has a wide range of applications in scientific research, including:
Biology: Gancaonin H is investigated for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research into the medicinal properties of Gancaonin H focuses on its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, Gancaonin H and its derivatives are explored for their potential use in the development of new materials, pharmaceuticals, and other products.
作用机制
The mechanism of action of Gancaonin H involves its interaction with various molecular targets and pathways. The hydroxyl groups in the molecule can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Gancaonin H may also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its biological activities.
相似化合物的比较
Similar Compounds
Similar compounds to Gancaonin H include other isoflavanones and flavonoids, such as:
- Genistein
- Daidzein
- Biochanin A
Uniqueness
Gancaonin H is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties
属性
IUPAC Name |
sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S.Na/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLRATMHMHJKHK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

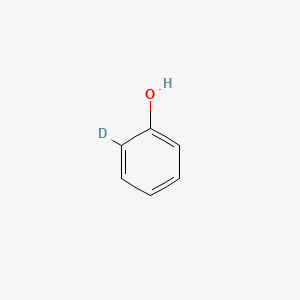
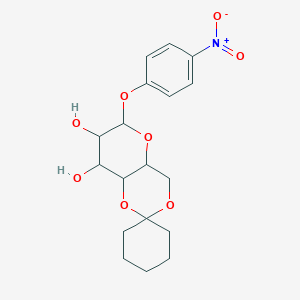
![(6Z)-6-(4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B8082780.png)
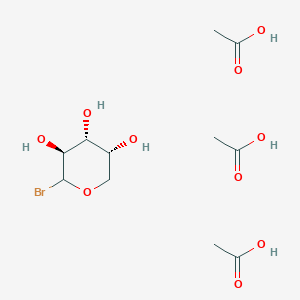
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8082791.png)
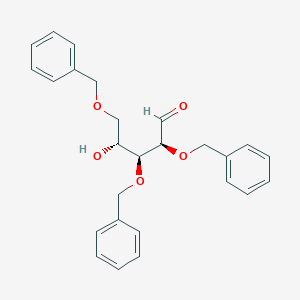
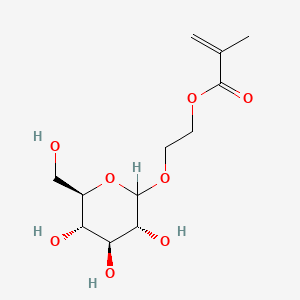
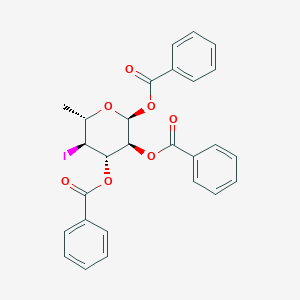
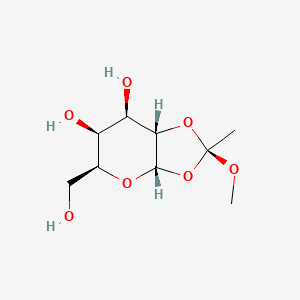
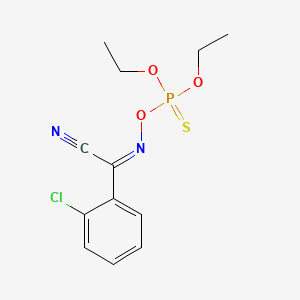
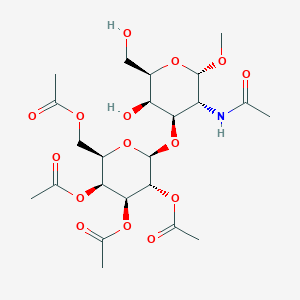
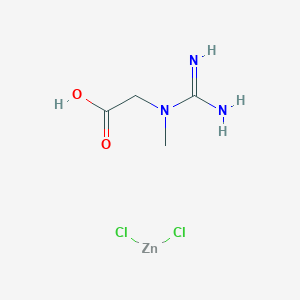
![Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI)](/img/structure/B8082846.png)
